molecular formula C7H18Cl2N2 B2402014 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride CAS No. 1316216-31-5

1,4,4-trimethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2402014
CAS No.: 1316216-31-5
M. Wt: 201.14
InChI Key: YNXJEWVUZMPOLZ-UHFFFAOYSA-N
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Description

1,4,4-Trimethylpyrrolidin-3-amine dihydrochloride (CAS 1316216-31-5) is a high-purity chemical building block offered as a dihydrochloride salt to enhance its stability and solubility for research applications. With the molecular formula C7H18Cl2N2 , this specialized amine is part of the pyrrolidine compound class, which is of significant interest in medicinal chemistry and drug discovery. Pyrrolidine derivatives are frequently utilized as key synthetic intermediates and core scaffolds in the development of bioactive molecules and pharmaceuticals . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical for projects involving the synthesis of novel compounds, exploration of structure-activity relationships, and as a precursor in the development of potential therapeutic agents.

Properties

IUPAC Name

1,4,4-trimethylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)5-9(3)4-6(7)8;;/h6H,4-5,8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXJEWVUZMPOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1N)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pantolactone to Ketolactam Oxidation

The racemic synthesis begins with rac-pantolactone (rac-1 ), which undergoes amidation with aqueous methylamine under acidic conditions (p-TsOH·H₂O) at 250°C and 75 atm to yield rac-pantolactam (rac-5 ) in 48% yield. Subsequent oxidation of rac-5 to ketolactam rac-6 is achieved using chromic acid (H₂CrO₄), providing a high yield of 92%. Alternative oxidation with RuO₄, generated in situ from RuCl₃·3H₂O and trichloroisocyanuric acid, offers a lower yield of 68%, likely due to side reactions.

Table 1: Oxidation of rac-Pantolactam to Ketolactam

Step Reactant Reagent/Conditions Yield (%)
1 rac-5 H₂CrO₄, H₂O, 0°C, 2 h 92
2 rac-5 RuCl₃·3H₂O, Trichloroisocyanuric acid, CH₃CN, 0°C, 4 h 68

Imine Formation and Reduction

Ketolactam rac-6 reacts with benzylamine in toluene under reflux with azeotropic water removal, quantitatively forming imine rac-7 . Sodium cyanoborohydride (NaBH₃CN)-mediated reduction of rac-7 in methanol at room temperature yields benzylaminopantolactam rac-8 , which undergoes catalytic hydrogenation (H₂, Pd/C) to produce aminopantolactam rac-9 in 85% yield.

Borane-Mediated Lactam Reduction

The critical step involves reducing rac-9 to the volatile pyrrolidine amine rac-10 using borane-tetrahydrofuran (BH₃·THF) at reflux. Quenching with HCl/MeOH converts the free base into its stable dihydrochloride salt (rac-10·2HCl ), isolated in 60% yield.

Enantioselective Synthesis of (S)-1,4,4-Trimethylpyrrolidin-3-amine Dihydrochloride

Chiral Auxiliary Strategy

The enantioselective route employs (R)-1-phenylethylamine as a chiral auxiliary. Ketolactam 6 reacts with (R)-1-phenylethylamine in toluene under reflux to form imine (R)-12 , which undergoes NaBH₃CN reduction at -78°C. This step generates diastereomers (3S,1’R)-13 and (3R,1’R)-14 in an 80:20 ratio, confirmed by ¹H NMR analysis.

Table 2: Diastereoselective Reduction of Imine (R)-12

Parameter Value
Diastereomeric Ratio 80:20 (3S,1’R:3R,1’R)
Key NMR Signal (δ ppm) 3.91 (CH₃CH of major), 4.31 (minor)

Diastereomer Resolution via Mandelate Salts

The diastereomeric mixture is resolved using (S)-mandelic acid. Crystallization from i-PrOH/Et₂O/hexane selectively precipitates the (S)-mandelate salt of the minor diastereomer (3R,1’R)-14 , while the major (3S,1’R)-13 remains in solution. X-ray diffraction of the minor salt confirms the absolute configuration.

Final Steps to Enantiopure Amine

Hydrogenation of (3S,1’R)-13 over Pd/C removes the chiral auxiliary, yielding (S)-aminopantolactam (S)-9 . BH₃·THF reduction followed by HCl/MeOH treatment affords (S)-1,4,4-trimethylpyrrolidin-3-amine dihydrochloride (S)-10·2HCl in 55% overall yield from 6 .

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR of rac-10·2HCl (D₂O) reveals resonances at δ 3.41 (m, 1H, CHNH₂), 2.98 (s, 3H, NCH₃), and 1.45 (s, 6H, C(CH₃)₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 143.1181 (calc. 143.1179).

X-ray Crystallography

Single-crystal X-ray analysis of (3R,1’R)-14·(S)-mandelate establishes the stereochemistry, with bond lengths and angles consistent with the (3R,1’R) configuration. The crystal lattice exhibits hydrogen bonding between the mandelate carboxylate and protonated amine.

Comparative Analysis of Synthetic Routes

Table 3: Racemic vs. Enantioselective Synthesis

Parameter Racemic Route Enantioselective Route
Overall Yield 60% 55%
Key Advantage Simplicity, fewer steps High enantiopurity (≥98% ee)
Limitation Requires resolution for enantioenrichment Costly chiral auxiliary

Chemical Reactions Analysis

Types of Reactions

1,4,4-trimethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1,4,4-trimethylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine Derivatives

(a) 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
  • Molecular Formula : C₉H₁₃N₃·2HCl
  • Molecular Weight : 236.14 g/mol
  • Key Features : Combines a pyrrolidine ring with a pyridine moiety. Unlike the target compound, it lacks methyl substitutions on the pyrrolidine core but shares the dihydrochloride salt form, improving solubility. Used in drug discovery for kinase inhibition studies .
(b) N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride
  • Molecular Formula : C₉H₁₂F₃N₅·2HCl
  • Molecular Weight : 316.17 g/mol
  • Key Features : Incorporates a fluorinated pyrimidine group, enhancing its role in targeting enzyme active sites. The dihydrochloride salt ensures compatibility with aqueous reaction conditions .

Dihydrochloride Salts with Varied Core Structures

(a) Triethylenetetramine Dihydrochloride (Trientine Dihydrochloride)
  • Molecular Formula : C₆H₁₈N₄·2HCl
  • Molecular Weight : 219.16 g/mol
  • Key Features : A linear polyamine chelator used clinically for Wilson’s disease. While structurally distinct from pyrrolidines, its dihydrochloride form enhances bioavailability and reduces gastrointestinal irritation .
(b) Benzidine Dihydrochloride
  • Molecular Formula : C₁₂H₁₂N₂·2HCl
  • Molecular Weight : 257.2 g/mol
  • Key Features: A carcinogenic biphenyl derivative with high water solubility (5.345 g/L at 25°C). Its dihydrochloride form was historically used in dye synthesis but is now restricted due to toxicity .
(c) Clocapramine Dihydrochloride
  • Molecular Formula : C₂₈H₃₇ClN₄O·2HCl
  • Molecular Weight : 552.99 g/mol
  • Key Features : A dibenzazepine antipsychotic with a dihydrochloride salt formulation. Exhibits lower acute toxicity (rat oral LD₅₀: 6200 mg/kg) compared to other psychoactive agents .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Primary Applications
1,4,4-Trimethylpyrrolidin-3-amine dihydrochloride C₇H₁₈Cl₂N₂ 237.20 High water solubility (inferred) Pharmaceutical intermediates
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl 236.14 Water-soluble Kinase inhibitor research
Trientine Dihydrochloride C₆H₁₈N₄·2HCl 219.16 Highly soluble in water Copper chelation therapy
Benzidine Dihydrochloride C₁₂H₁₂N₂·2HCl 257.2 5.345 g/L in water Historical dye synthesis
Clocapramine Dihydrochloride C₂₈H₃₇ClN₄O·2HCl 552.99 Soluble in ethanol Antipsychotic medication

Biological Activity

1,4,4-Trimethylpyrrolidin-3-amine dihydrochloride (CAS No. 1316216-31-5) is a chiral compound with significant biological activity linked to its interactions with various molecular targets. This article provides an in-depth examination of its synthesis, biological mechanisms, and potential therapeutic applications.

This compound has the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of approximately 201.14 g/mol. Its synthesis typically involves starting materials such as glycine ethyl ester, utilizing methods like reductive amination and ring-opening reactions. Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the compound's structure and purity.

The biological activity of this compound is primarily attributed to its ability to act as an agonist or antagonist at specific receptors, influencing various biochemical pathways. Notably, it interacts with enzyme mechanisms and protein-ligand interactions, which are crucial for understanding its pharmacological effects.

Interaction Studies

Research indicates that this compound exhibits selective binding affinities to certain receptors and enzymes. These interactions are essential for elucidating its mechanism of action and potential therapeutic applications. The compound's unique stereochemistry contributes to its selective interactions with biological targets.

Case Studies

  • Cardiovascular Protection : In studies involving ischemia-reperfusion injury models, compounds structurally related to this compound demonstrated protective effects on cardiac function by enhancing nitric oxide generation and reducing oxidative stress .
  • Neuroprotective Effects : Research has shown that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesUnique Properties
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acidContains an ethyl group at position 4Different functional group affecting reactivity
(2S,3R,4S)-4-hydroxyisoleucineHydroxyl group at position 4Unique hydroxyl functionality
1,5,5-trimethylpyrrolidin-3-amine dihydrochlorideMethyl groups at different positionsAlters steric hindrance and reactivity

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1,4,4-trimethylpyrrolidin-3-amine dihydrochloride?

  • Answer : Synthesis typically involves reacting precursors like 1,4-dimethylpyrrolidine derivatives with hydrochloric acid to form the dihydrochloride salt. Characterization requires:

  • Purity analysis : Gas chromatography (GC) with ≥99.5% purity thresholds, as demonstrated in solvent optimization studies (e.g., hexane yields 65% with 99.5% purity) .
  • Structural confirmation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify the molecular formula (C₇H₁₈Cl₂N₂) and salt formation .
  • Solvent selection : Non-polar solvents like hexane or heptane improve yield and purity compared to polar solvents (e.g., EtOH/H₂O mixtures reduce purity to 86%) .

Q. How do researchers ensure safety and regulatory compliance when handling this compound?

  • Answer :

  • Safety protocols : Follow GHS guidelines (if classified) and wear flame-resistant clothing, gloves, and eye protection during synthesis or handling .
  • First aid : Immediate skin decontamination with water and medical consultation for ingestion .
  • Regulatory compliance : Adhere to local regulations for hazardous chemical storage and disposal, referencing guidelines like the IMDG Code (2018) and ACGIH TLVs (2020) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound under varying solvent conditions?

  • Answer :

  • Solvent screening : Use hexane or heptane for higher yields (65–67%) and purity (99.5%) compared to polar solvents like MeOH (60% yield) .
  • Reaction parameters : Adjust temperature and stoichiometry of HCl addition to minimize byproducts. For example, controlled HCl titration in dihydrochloride synthesis improves salt stability .
  • Purification : Recrystallization in non-aqueous solvents enhances crystallinity, as seen in analogous dihydrochloride salt preparations .

Q. What analytical techniques resolve contradictions in purity assessments between GC and spectrophotometric methods?

  • Answer :

  • Cross-validation : Pair GC with high-performance liquid chromatography (HPLC) to detect low-polarity impurities, while UV-Vis spectrophotometry (e.g., oxidative coupling reactions) identifies aromatic contaminants .
  • Method calibration : Validate against pharmacopeial standards (e.g., British Pharmacopoeia 2013) for accuracy .

Q. How does the dihydrochloride form influence the compound’s stability and bioactivity compared to hydrochloride salts?

  • Answer :

  • Stability : The dihydrochloride form exhibits enhanced hygroscopic stability under humid conditions due to stronger ionic interactions, critical for long-term storage .
  • Bioactivity : Dihydrochloride salts often show improved solubility and bioavailability in physiological pH ranges, as observed in pharmacokinetic studies of analogous compounds .

Methodological Considerations

Q. What strategies mitigate variability in dihydrochloride salt formation during scale-up?

  • Answer :

  • Process analytical technology (PAT) : Implement in-line pH monitoring to ensure consistent HCl stoichiometry during salt formation .
  • Crystallization control : Use seed crystals and controlled cooling rates to avoid amorphous phases, as demonstrated in amodiaquine dihydrochloride production .

Q. How do researchers address discrepancies in toxicity data between dihydrochloride and freebase forms?

  • Answer :

  • Toxicokinetic profiling : Compare LD₅₀ values (e.g., rat oral LD₅₀: 6200 mg/kg for dihydrochloride analogs) to assess acute toxicity .
  • Metabolite analysis : Use LC-MS to track salt dissociation in vivo and correlate with toxicity endpoints .

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